molecular formula C22H32O3 B14753946 [(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B14753946
M. Wt: 344.5 g/mol
InChI Key: PDMMFKSKQVNJMI-VWSDOHLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves several steps. One common method includes the esterification of Cortexolone with propanoic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of [(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with androgen receptors. It inhibits the binding of androgens to their receptors, thereby reducing the effects of androgens on the skin. This leads to a decrease in sebum production and inflammation, which are key factors in the development of acne .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16?,17?,18?,19?,21-,22-/m0/s1

InChI Key

PDMMFKSKQVNJMI-VWSDOHLZSA-N

Isomeric SMILES

CCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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